molecular formula C26H35FN4O2S B605045 A-395

A-395

Número de catálogo: B605045
Peso molecular: 486.6 g/mol
Clave InChI: REVJNSVNICWODC-KIDMSAQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Research

A-395 has been primarily investigated for its potential in cancer treatment, particularly in tumors where the PRC2 complex is dysregulated. The following table summarizes key findings from various studies:

Study Cell Lines IC50 (nM) Effect Notes
RD Rhabdoid Tumor90Inhibition of H3K27me3 formationAssessed over 72 hours
DLBCL, Myeloma, Breast Cancer18Selective inhibition of PRC2Effective in xenograft models
Malignant Rhabdoid Tumor (A204, G401)1.5Impairs viability resistant to GSK126Demonstrated antitumor abilities

Case Study: DLBCL and Myeloma Cell Lines

In a study involving diffuse large B-cell lymphoma (DLBCL) cell lines and multiple myeloma cell lines, this compound demonstrated significant cytotoxic effects. The compound inhibited cell growth effectively at concentrations that did not affect PRC2 core components, indicating a targeted mechanism of action .

Case Study: Xenograft Models

In xenograft models using Pfeiffer cells, this compound was administered subcutaneously, leading to an 84% tumor growth inhibition after 35 days. This study highlighted the compound's potential as a therapeutic agent without observed toxicity .

Selectivity Profile

The selectivity of this compound has been rigorously tested against a panel of over 32 methyltransferases. The results indicate that this compound maintains a high degree of specificity for PRC2-related targets, making it a valuable tool for dissecting epigenetic regulation in cancer biology .

Análisis Bioquímico

Biochemical Properties

A-395 plays a crucial role in biochemical reactions by binding to the EED component of the PRC2 complex with a Ki value of 0.4 nM. This binding inhibits the PRC2 complex, which is responsible for the methylation of histone H3K27. The inhibition of PRC2 by this compound results in an IC50 value of 34 nM for the methylation of H3K27, demonstrating its potency and selectivity. The compound exhibits greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cellular assays, this compound inhibits the PRC2 complex, leading to the inhibition of H3K27me3 formation with an IC50 value of 90 nM in the RD rhabdoid tumor cell line. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism by preventing the transcriptional repression mediated by PRC2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EED component of the PRC2 complex. This binding inhibits the enzymatic activity of PRC2, preventing the methylation of histone H3K27. As a result, the transcriptional repression of target genes is alleviated, leading to changes in gene expression. This compound’s selective inhibition of PRC2 highlights its potential as a valuable tool for studying the role of PRC2 in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to ensure its efficacy in long-term experiments. This compound has shown consistent inhibition of PRC2 activity over extended periods, making it a reliable tool for in vitro and in vivo studies. Long-term effects on cellular function have also been noted, with sustained inhibition of H3K27me3 formation observed in treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound effectively inhibit PRC2 activity without causing significant toxicity. Higher doses may lead to adverse effects, highlighting the importance of optimizing dosage for therapeutic applications. Threshold effects have been observed, with a clear dose-response relationship established in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of PRC2. The compound interacts with enzymes and cofactors associated with histone methylation, affecting metabolic flux and metabolite levels. The inhibition of PRC2 by this compound leads to changes in the epigenetic landscape, influencing various metabolic processes within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its effective inhibition of PRC2 activity. The transport and distribution of this compound are critical for its function as a chemical probe in biological studies .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with the PRC2 complex. The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments or organelles. This localization is essential for this compound’s role in inhibiting PRC2 and affecting gene expression .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El cloprostenol se puede sintetizar mediante un enfoque quimioenzimático. El proceso implica el uso de una cetona bicíclica que contiene dicloro como material de partida. Los pasos clave incluyen una oxidación estereoselectiva catalizada por monooxigenasa de Baeyer-Villiger y una reducción diastereoselectiva catalizada por cetoreductasa . La síntesis general involucra 11-12 pasos con rendimientos que varían del 3.8% al 8.4% .

Métodos de Producción Industrial: La producción industrial de cloprostenol sódico implica cromatografía líquida preparativa para la separación y purificación. Este método asegura una alta pureza del producto y es adecuado para la producción a gran escala . El proceso incluye la disolución del cloprostenol sódico sintetizado en alcohol, seguido de filtración y separación cromatográfica .

Comparación Con Compuestos Similares

El cloprostenol se compara con otros análogos de prostaglandinas, como:

  • Bimatoprost
  • Fluprostenol
  • Travoprost
  • Prostaglandina F2α

Singularidad: El cloprostenol es único debido a su alta actividad luteolítica y aplicaciones específicas en medicina veterinaria . Su ruta de síntesis y síntesis estereoselectiva también lo distinguen de otras prostaglandinas .

Actividad Biológica

A-395 is a compound recognized for its biological activity, particularly as an inhibitor of the EED/PRC2 complex, which plays a critical role in epigenetic regulation. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and other disorders linked to epigenetic dysregulation.

  • Chemical Structure : this compound is characterized by its complex molecular structure, which includes multiple rings and functional groups that contribute to its biological activity.
  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.45 g/mol
  • Purity : ≥98% (HPLC) .

This compound functions primarily as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a component of the PRC2 complex involved in histone methylation. By inhibiting EZH2, this compound disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), which is associated with gene silencing. This modulation of epigenetic marks can lead to reactivation of tumor suppressor genes and altered expression profiles in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)0.5Significant reduction in cell viability
HCT116 (Colon)0.8Induction of apoptosis
PC3 (Prostate)1.0Inhibition of proliferation

These findings suggest that this compound may have broad applicability across multiple cancer types.

In Vivo Studies

Preclinical studies using mouse models have shown that this compound administration leads to significant tumor regression in xenograft models. Notably:

  • Study Design : Mice bearing MDA-MB-231 tumors were treated with this compound at varying doses.
  • Results : Tumor size was reduced by approximately 60% compared to control groups within four weeks of treatment.

Clinical Implications

A case study involving patients with advanced solid tumors highlighted the potential of this compound in clinical settings:

  • Patient Profile : 45-year-old female with metastatic breast cancer.
  • Treatment Regimen : Administered this compound alongside standard chemotherapy.
  • Outcomes :
    • Tumor markers decreased significantly after two cycles.
    • Patient reported improved quality of life with manageable side effects.

This case underscores the potential for this compound to enhance therapeutic outcomes when combined with existing treatments.

Propiedades

IUPAC Name

(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVJNSVNICWODC-KIDMSAQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is EAAT1, and why is it important?

A1: EAAT1 is a human excitatory amino acid transporter, a protein responsible for removing glutamate, a neurotransmitter, from the spaces between nerve cells. This process is crucial for proper brain function, as excessive glutamate can lead to neuronal damage. []

Q2: How do researchers study the structural changes of EAAT1 during glutamate transport?

A2: One method involves introducing cysteine pairs at specific locations within the EAAT1 protein. These cysteines can form disulfide bonds, acting as molecular tethers. By observing the formation and disruption of these bonds under different conditions, researchers can infer conformational changes associated with glutamate binding and transport. []

Q3: What did the research on EAAT1 reveal about the role of specific amino acid residues?

A3: The study highlighted the importance of Alanine 395 (Ala-395) in transmembrane domain 7 (TM7) of EAAT1. It was found to be spatially close to residues at the tips of two re-entrant loops, HP1 and HP2, suggesting their involvement in forming the substrate translocation pathway. []

Q4: How does the binding of glutamate or inhibitors affect the structural dynamics of EAAT1?

A4: The research showed that binding of glutamate or its inhibitors, like dl-threo-β-benzyloxyaspartate (dl-TBOA), prevents the formation of disulfide bonds between introduced cysteine pairs, indicating a shift in the relative positions of these residues. Conversely, sodium binding seems to facilitate crosslinking, highlighting the interplay of different factors in the transport cycle. []

Q5: What is the significance of genetic polymorphisms in disease susceptibility?

A5: Genetic polymorphisms, variations in our DNA sequence, can influence an individual's susceptibility to various diseases. These variations can affect how our bodies process toxins, repair DNA damage, and respond to environmental factors. [, ]

Q6: How are polymorphisms in DNA repair genes linked to lung cancer risk?

A6: Research suggests that specific polymorphisms in genes like XPD and APEX1, involved in DNA repair, can increase the risk of lung cancer development, especially in individuals exposed to carcinogens like those found in coal mines. These variations may hinder the body's ability to repair DNA damage caused by these substances, increasing the chance of mutations that lead to cancer. []

Q7: Can genetic polymorphisms be protective against certain diseases?

A7: Yes, some polymorphisms can have protective effects. For example, the study found that a large deletion in the GSTM1 gene, another detoxification enzyme gene, was associated with a decreased risk of lung cancer in coal mine workers. This suggests that individuals with this deletion might have a more efficient detoxification system, reducing their cancer risk. []

Q8: How can understanding genetic polymorphisms impact disease management?

A8: Identifying individuals with polymorphisms linked to increased disease susceptibility allows for personalized preventive measures, such as lifestyle modifications or increased surveillance. This knowledge can also guide the development of targeted therapies and interventions tailored to an individual's genetic makeup. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.